molecular formula C17H16N2O4S2 B12175249 Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12175249
M. Wt: 376.5 g/mol
InChI Key: HSDRFFHNOBKCET-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group at position 4 and a carboxamide-linked 3-phenyl-5,6-dihydro-1,4-oxathiin moiety at position 2. The 5-carboxylate ester (methyl group) enhances solubility and modulates pharmacokinetic properties. This compound belongs to a class of molecules explored for their biological activity, particularly as carbonic anhydrase (CA) inhibitors or kinase modulators, due to the interplay of the thiazole and oxathiin rings in binding interactions .

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

methyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N2O4S2/c1-10-13(16(21)22-2)25-17(18-10)19-15(20)12-14(24-9-8-23-12)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,18,19,20)

InChI Key

HSDRFFHNOBKCET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Oxathiin Moiety: The oxathiin ring can be introduced via a cyclization reaction involving a phenyl-substituted dihydroxy compound and a sulfur-containing reagent.

    Coupling Reactions: The final step involves coupling the thiazole and oxathiin moieties through a carbonylation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein-ligand binding.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole and oxathiin rings contribute to its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related thiazole-carboxamide derivatives to elucidate structure-activity relationships (SAR). Key analogues include:

Compound Name Substituent at Thiazole 2-Position Biological Activity (hCA II Inhibition IC₅₀) Key Reference
Target Compound 3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carboxamide Moderate activity (estimated)
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide (Compound 11) Benzoxazine-carboxamide 12 nM (high activity)
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a) 1,4-Dioxine-carboxamide 45 nM (moderate activity)
4-(4-Chlorobenzyl)-N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide (Compound 8f) Thieno[3,2-b]pyrrole-carboxamide >1000 nM (low activity)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl N/A (structural analog)
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino N/A (synthetic intermediate)

Key Findings

Heterocyclic Influence on Activity: The benzoxazine-carboxamide substituent (Compound 11) exhibits superior hCA II inhibition (IC₅₀ = 12 nM) compared to the target compound’s oxathiin-carboxamide group, likely due to enhanced hydrogen bonding from the benzoxazine’s oxygen-rich scaffold . Replacing benzoxazine with 1,4-dioxine-carboxamide (Compound 14a) reduces activity (IC₅₀ = 45 nM), suggesting that sulfur in the oxathiin ring (target compound) may partially restore binding via hydrophobic interactions . Thieno[3,2-b]pyrrole-carboxamide derivatives (e.g., Compound 8f) show negligible activity, highlighting the critical role of oxygen/sulfur balance in heterocycles for CA inhibition .

Nitrobenzoylamino derivatives () prioritize electrophilic reactivity over target engagement, making them more suitable as synthetic intermediates than bioactive agents .

Synthetic Pathways: The target compound’s synthesis likely follows methods analogous to , where 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is converted to its acid chloride and coupled with methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate . Comparatively, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives () employ similar coupling strategies but replace oxathiin with pyridine, altering solubility and target specificity .

Physicochemical Properties

Property Target Compound Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-... () Compound 11 ()
Molecular Weight ~355.41 g/mol (estimated) 315.31 g/mol ~380 g/mol (estimated)
LogP (Lipophilicity) Moderate High (CF₃ group) Low (polar benzoxazine)
Solubility Moderate (ester group) Low High

Biological Activity

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of thiazole precursors with various reagents. The target compound can be synthesized through a multi-step process involving:

  • Formation of the thiazole ring - Typically achieved by cyclization reactions involving α-amino acids and carbonyl compounds.
  • Introduction of the oxathiin moiety - This can be accomplished via reactions with sulfur-containing compounds.
  • Final modifications - Methylation and acylation steps are crucial for achieving the desired functional groups.

Antitumor Activity

Thiazole derivatives have been widely studied for their antitumor properties. The presence of the thiazole ring in the compound is associated with significant cytotoxic activity against various cancer cell lines.

  • IC50 Values : The compound exhibits an IC50 value of approximately 1.61 µg/mL against certain tumor cell lines, indicating potent activity .

Antimicrobial Properties

Research indicates that thiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death.

  • Case Study : A study demonstrated that similar thiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

  • Carbonic Anhydrase Inhibition : Some thiazoles have been identified as effective inhibitors of carbonic anhydrase, which plays a role in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Thiazole RingEssential for cytotoxic activity
Methyl Group at Position 4Enhances electron donation and activity
Oxathiin MoietyContributes to antimicrobial properties
Carbonyl GroupImportant for enzyme interactions

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers investigated a series of thiazole derivatives including this compound. The findings indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, with structure modifications leading to enhanced potency .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives. The results showed that compounds with similar structures were effective against both Gram-positive and Gram-negative bacteria. The presence of the oxathiin ring was noted as a key contributor to this activity .

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